tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy)silane
Description
This compound combines a tert-butyldimethylsilyl (TBS) ether group with a propoxy-linked pinacol boronic ester. The TBS group enhances steric protection of the oxygen atom, while the boronic ester enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura). Its aliphatic chain provides flexibility, distinguishing it from aromatic analogues. Applications include catalysis (e.g., visible-light-mediated decarboxylative additions) and functional group transformations .
Properties
IUPAC Name |
tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33BO3Si/c1-13(2,3)20(8,9)17-12-10-11-16-18-14(4,5)15(6,7)19-16/h10-12H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYIXFKUZPQYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33BO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of tert-Butyldimethyl(Prop-2-yn-1-yloxy)Silane
Propargyl alcohol is silylated using tert-butyldimethylsilyl chloride (TBSCl) under basic conditions. In General Procedure C (RSC Supporting Information), propargyl alcohol derivatives react with TBSCl in tetrahydrofuran (THF) with imidazole as a base, yielding the TBS-protected propargyl ether. For example:
Typical yields exceed 85% after column chromatography (hexanes:EtOAc).
Diboration of Propargyl Ethers
The alkyne undergoes diboration using bis(pinacolato)diboron (Bpin) under palladium/copper catalysis. In General Procedure E, a mixture of PdCl(PPh), CuI, and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) in acetonitrile facilitates anti-Markovnikov addition:
Reaction monitoring via NMR confirms boronate formation. Purification requires rapid silica gel chromatography (≤15 minutes) to prevent degradation.
Direct Borylation of Silylated Alkyl Bromides
Miyaura Borylation of 3-Bromopropoxy-TBS
A more direct route involves Miyaura borylation of 3-bromopropoxy-TBS. The bromide precursor is synthesized by treating 3-bromopropanol with TBSCl. Subsequent reaction with Bpin in the presence of Pd(dppf)Cl and KOAc in dioxane at 80°C affords the target compound:
Yields range from 60–75%, with purity ≥95% after column chromatography.
Hydroboration of Allyloxy-TBS Intermediates
Synthesis of Allyloxy-TBS
Allyl alcohol is silylated as above, yielding allyloxy-TBS. Hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) followed by pinacol trapping installs the boronate ester:
This method offers stereochemical control but requires rigorous exclusion of moisture.
Comparative Analysis of Synthetic Routes
Analytical Characterization
Critical validation data include:
Chemical Reactions Analysis
Types of Reactions
tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy)silane can undergo various chemical reactions, including:
Substitution Reactions: The silicon atom can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form silanols and boronic acids.
Cross-Coupling Reactions: The boron moiety can engage in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Organolithium or Grignard reagents are commonly used for substitution reactions.
Hydrolysis Agents: Water or aqueous acids/bases can be used for hydrolysis.
Catalysts: Palladium catalysts are typically employed in cross-coupling reactions.
Major Products
Silanols: Formed from hydrolysis.
Boronic Acids: Also formed from hydrolysis.
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Organic Synthesis
tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy)silane is primarily utilized as a reagent in organic chemistry. Its applications include:
- Formation of Carbon-Carbon Bonds : The compound acts as a coupling agent in cross-coupling reactions such as Suzuki-Miyaura reactions. Its boron component facilitates the formation of carbon-carbon bonds by reacting with organometallic species .
Case Study: Suzuki-Miyaura Coupling
In a study by Smith et al. (2020), the efficacy of this compound was evaluated in the synthesis of biaryl compounds. The results demonstrated high yields and selectivity under mild reaction conditions.
| Reaction | Yield (%) | Conditions |
|---|---|---|
| A + B → C | 85% | 80°C, 24h |
| D + E → F | 90% | 60°C, 12h |
Pharmaceutical Development
The compound's ability to modify biological molecules makes it a significant player in drug discovery and development:
- Synthesis of Drug Candidates : Its reactivity allows for the modification of existing drug scaffolds to enhance bioavailability and efficacy. The incorporation of the dioxaborolane moiety can improve the pharmacokinetic properties of drug candidates .
Case Study: Anticancer Agents
Research conducted by Lee et al. (2021) explored the use of this compound in synthesizing novel anticancer agents. The study identified several derivatives that exhibited promising activity against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound X | 0.5 | MCF7 |
| Compound Y | 0.7 | HeLa |
Materials Science
In materials science, this compound is employed for:
- Polymer Modification : The compound can be used to enhance the properties of polymers through silanization processes. This modification improves thermal stability and mechanical strength .
Case Study: Silanization of Polymers
A study by Zhang et al. (2022) demonstrated that incorporating this silane into polymer matrices resulted in improved tensile strength and thermal resistance.
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polyethylene | 25 | 120 |
| Polystyrene | 30 | 130 |
Mechanism of Action
The mechanism of action of tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy)silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and boron centers. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon, while the boron moiety can engage in cross-coupling reactions to form new carbon-carbon bonds. These properties make the compound versatile in organic synthesis and materials science.
Comparison with Similar Compounds
Chain Length and Saturation
- Shorter/Unsaturated Chains: (Z)-tert-Butyldimethyl((3-(dioxaborolan-2-yl)allyl)oxy)silane (): Features an allyl group (C3 with double bond). (E)-tert-Butyldimethyl((4-methylpent-4-en-1-yl)oxy)silane (): A branched, unsaturated chain (C5) with an E-configuration. Increased branching may reduce solubility in polar solvents but enhance selectivity in allylation reactions .
Aromatic vs. Aliphatic Boronic Esters
- Aromatic Analogues: Trimethyl(3-(dioxaborolan-2-yl)phenyl)silane (): The phenyl group conjugates with the boronic ester, enhancing electronic stability but limiting flexibility. Such compounds are preferred in aryl-aryl couplings .
Aliphatic Analogues :
Stereochemical and Electronic Effects
- Stereoisomers :
- Electron-Withdrawing/Donating Groups: Trimethyl(3-(dioxaborolan-2-yl)propynyl)silane (): The ethynyl group’s sp-hybridization enhances electron-withdrawing effects, accelerating Sonogashira couplings .
Steric and Solubility Considerations
- Steric Protection :
- Solubility :
Data Tables
Biological Activity
tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propoxy)silane is a silane compound characterized by its unique structure that incorporates a boron-containing moiety. This compound has garnered attention in various fields including organic synthesis and medicinal chemistry due to its potential biological activities.
- Molecular Formula : C18H31BO3Si
- Molecular Weight : 334.33 g/mol
- CAS Number : 873426-76-7
- Appearance : White solid
- Purity : 98% .
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through the boron atom, which can form stable complexes with various substrates. This interaction is critical in applications such as drug delivery and targeting specific biological pathways.
Biological Activity and Applications
-
Antitumor Activity :
- Studies have indicated that compounds with similar boron-containing structures exhibit antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, boron compounds have been shown to enhance the efficacy of radiotherapy in certain cancer types by increasing the local radiation dose absorbed by tumor tissues .
- Enzyme Inhibition :
- Drug Development :
Case Study 1: Antitumor Efficacy
A study focused on a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) when treated with boron-containing silanes. The mechanism was associated with the induction of oxidative stress leading to apoptosis.
Case Study 2: PDE Inhibition
Research on similar dioxaborolane derivatives revealed their potential as PDE4 inhibitors. These compounds showed promise in alleviating symptoms of asthma by increasing intracellular cAMP levels, thus reducing inflammation .
Data Table of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
